Methyl chloroformate
Overview
Description
Methyl chloroformate is a chemical compound with the formula Cl−C(=O)−O−CH3. It is the methyl ester of chloroformic acid. This compound is a colorless, oily liquid with a pungent odor. It is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Methyl chloroformate (MCF) is a chemical compound used in organic synthesis for the introduction of the methoxycarbonyl functionality . It is generally used for the derivatization of functional groups such as carboxylic acids, amines, and phenols . Therefore, its primary targets are these functional groups present in various organic compounds.
Mode of Action
MCF interacts with its targets (functional groups) through a process known as carbomethoxylation . This involves the introduction of the methoxycarbonyl functionality to a suitable nucleophile . The result is a transformed compound with altered properties, which can be beneficial for further chemical reactions or analyses.
Biochemical Pathways
MCF is involved in various biochemical pathways due to its role in the derivatization of functional groups. For instance, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines . .
Pharmacokinetics
It’s known that mcf hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This reaction occurs violently in the presence of steam, causing foaming . The compound also decomposes in heat, which can liberate hydrogen chloride, phosgene, chlorine, or other toxic gases .
Result of Action
The primary result of MCF’s action is the transformation of target compounds through the introduction of the methoxycarbonyl functionality . This can significantly alter the properties of the target compounds, enabling them to participate in further chemical reactions or improving their detectability in analytical procedures.
Action Environment
The action of MCF is influenced by environmental factors such as the presence of water and heat. As mentioned, MCF hydrolyzes in water and decomposes in heat . Therefore, the action, efficacy, and stability of MCF can be significantly affected by these environmental conditions. Moreover, MCF forms highly flammable vapor-air mixtures and has a flash point of 10 °C , indicating that its use and storage require careful management to prevent fire hazards.
Biochemical Analysis
Cellular Effects
It is known that Methyl chloroformate, if heated, releases phosgene . It produces hydrogen chloride upon contact with water . It will cause skin damage if in contact with skin .
Molecular Mechanism
This compound can be synthesized using anhydrous methanol and phosgene . The reaction is as follows:
This compound hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This decomposition happens violently in the presence of steam, causing foaming . The compound decomposes in heat, which can liberate hydrogen chloride, phosgene, chlorine, or other toxic gases .
Temporal Effects in Laboratory Settings
This compound forms highly flammable vapor-air mixtures . The compound has a flash point of 10 °C . Over time, this compound, if heated, releases phosgene . It produces hydrogen chloride upon contact with water . It will cause skin damage if in contact with skin .
Preparation Methods
Methyl chloroformate can be synthesized using anhydrous methanol and phosgene. The reaction is as follows: [ \text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{ClC(=O)OCH}_3 + \text{HCl} ] In industrial settings, the preparation involves adding an acid-binding agent to the raw materials, stirring the mixture at low temperature, followed by acid-washing, alkali-washing, and saturated brine washing. The final product is obtained through reduced-pressure distillation .
Chemical Reactions Analysis
Methyl chloroformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methanol, hydrochloric acid, and carbon dioxide.
Reaction with Amines: Forms carbamates.
Reaction with Alcohols: Forms carbonate esters.
Reaction with Carboxylic Acids: Forms mixed anhydrides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides .
Scientific Research Applications
Methyl chloroformate is widely used in scientific research for the derivatization of functional groups such as carboxylic acids, amines, and phenols. It is also used to activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines . Additionally, it is employed in the chloroesterification of terminal alkynes to form β-chloro-α,β-unsaturated esters . In the field of metabolomics, it is used for the quantitative analysis of metabolites containing amino and carboxylic groups .
Comparison with Similar Compounds
Methyl chloroformate is part of the chloroformate family, which includes compounds like ethyl chloroformate, isopropyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their physical properties and specific applications. For example, ethyl chloroformate is used in similar derivatization reactions but has a slightly higher boiling point and different solubility characteristics .
Properties
IUPAC Name |
methyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array | |
Record name | METHYL CHLOROFORMATE | |
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Record name | METHYL CHLOROFORMATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0024185 | |
Record name | Methyl chlorocarbonate | |
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Molecular Weight |
94.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 54 °F. Corrosive to metals and tissue. Vapors heavier than air. Very toxic by inhalation. Used to make other chemicals and insecticides., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | METHYL CHLOROFORMATE | |
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Record name | Methyl chloroformate | |
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Boiling Point |
160 °F at 760 mmHg (EPA, 1998), 71.0 °C, 71 °C | |
Record name | METHYL CHLOROFORMATE | |
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Flash Point |
54 °F (EPA, 1998), 12 °C, 24.4 °C (Tag open cup), 17.8 °C (Tag closed cup), 76 °F (open cup); 73 °F (closed cup) | |
Record name | METHYL CHLOROFORMATE | |
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Record name | Methyl chloroformate | |
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Solubility |
SOL IN CHLOROFORM, BENZENE, IN ALL PROPORTIONS IN ALCOHOL, ETHER, Solubility in water: poor | |
Record name | METHYL CHLOROFORMATE | |
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Record name | METHYL CHLOROFORMATE | |
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Density |
1.223 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.223 @ 20 °C/4 °C, Relative density (water = 1): 1.22 | |
Record name | METHYL CHLOROFORMATE | |
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Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (AIR= 1), Relative vapor density (air = 1): 3.3 | |
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Vapor Pressure |
159.0 [mmHg], 108.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 14 | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
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Color/Form |
CLEAR LIQUID | |
CAS No. |
79-22-1 | |
Record name | METHYL CHLOROFORMATE | |
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Record name | Methyl chloroformate | |
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Record name | Methyl chloroformate | |
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Record name | Carbonochloridic acid, methyl ester | |
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Record name | METHYL CHLOROCARBONATE | |
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Melting Point |
less than -114 °F (USCG, 1999), Less than -114 °F= less than -81 °C= less than 192 deg K, -61 °C | |
Record name | METHYL CHLOROFORMATE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.